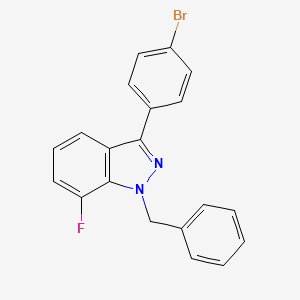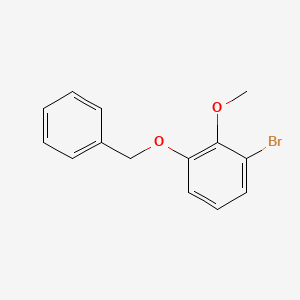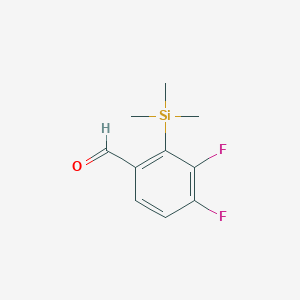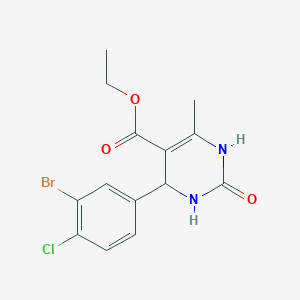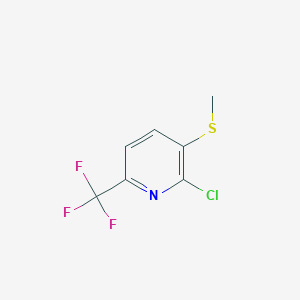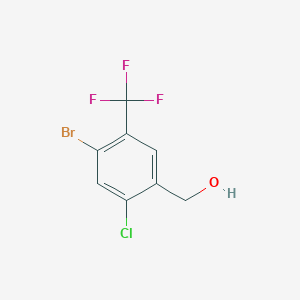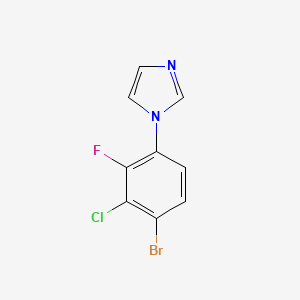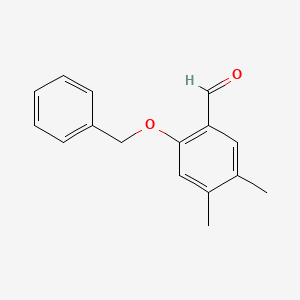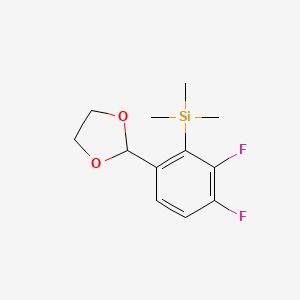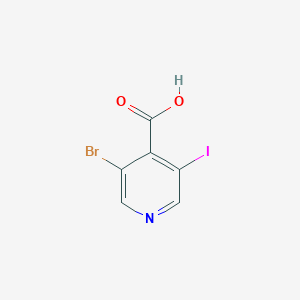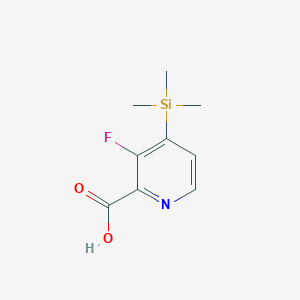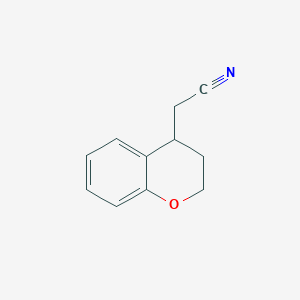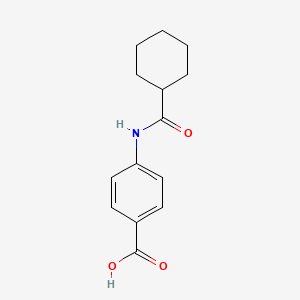![molecular formula C2H3Cl5Si2 B3247299 Silane, dichloromethyl[(trichlorosilyl)methyl]- CAS No. 18105-27-6](/img/structure/B3247299.png)
Silane, dichloromethyl[(trichlorosilyl)methyl]-
Overview
Description
Silane, dichloromethyl[(trichlorosilyl)methyl]- is an organosilicon compound with the molecular formula C₂H₅Cl₅Si₂ and a molecular weight of 262.497 g/mol . This compound is characterized by the presence of both dichloromethyl and trichlorosilyl groups attached to a silicon atom. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, dichloromethyl[(trichlorosilyl)methyl]- typically involves the reaction of trichlorosilane with dichloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of silane, dichloromethyl[(trichlorosilyl)methyl]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, dichloromethyl[(trichlorosilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, pharmaceuticals, and chemical synthesis .
Scientific Research Applications
Silane, dichloromethyl[(trichlorosilyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as silicon-based polymers and ceramics.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of silane, dichloromethyl[(trichlorosilyl)methyl]- involves the interaction of its silicon atoms with various molecular targets. The compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane and silane linkages. These interactions are crucial for its applications in materials science and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the trichlorosilyl group.
Trichlorosilane: Contains three chlorine atoms attached to silicon but does not have the dichloromethyl group.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
Silane, dichloromethyl[(trichlorosilyl)methyl]- is unique due to the presence of both dichloromethyl and trichlorosilyl groups, which confer distinct reactivity and versatility. This dual functionality allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Properties
InChI |
InChI=1S/C2H3Cl5Si2/c3-2(4)8-1-9(5,6)7/h2H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXJLLLVVYVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si]C(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778068 | |
| Record name | Trichloro{[(dichloromethyl)silyl]methyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-27-6 | |
| Record name | Trichloro{[(dichloromethyl)silyl]methyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


